Cas no 5701-82-6 (Terameprocol)

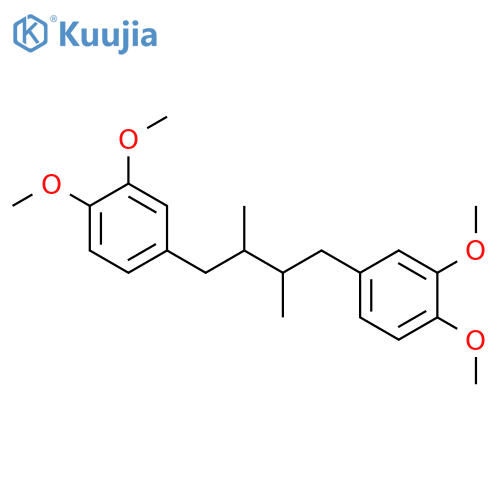

Terameprocol structure

Terameprocol 化学的及び物理的性質

名前と識別子

-

- Terameprocol

- meso-1,4-Bis(3,4-dimethoxyphenyl)dimethylbutane

- 1,1'-(2,3-Dimethyl-1,4-butanediyl)bis(3,4-dimethoxybenzene)

- 4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene

- 1,4-bis-(3,4-dimethoxyphenyl)-2,3-dimethylbutane

- 2,3-dimethyl-1,4-bis-(3,4-dimethoxyphenyl)-butane

- 4,4'-(2,3-Dimethyl-1,4-butanediyl)bis-1,2-dimethoxybenzene

- dihydroguairetic acid dimethylether

- FW 358.2

- meso-1,4-Bis-(3,4-dimethoxy-phenyl)-2,3-dimethyl-butan

- Tetramethoxynordihydroguaiaretic acid

- Tetra-O-methyl-ndga

- Tetra-O-methylnordihydroguaiaretic acid

- NSC 136955

- NSC136955

- Benzene,1'-(2,3-dimethyl-1,4-butanediyl)bis[3,4-dimethoxy]

- NSC-136955

- Butane,4-bis(3,4-dimethoxyphenyl)-2,3-dimethyl-

- EM-1421

- ZAA15024

- 5701-82-6

- tetra-O-methyl nordihydroguaiaretic acid

- Tmndga

- Tetra-O-methyl-nordihydroguaiaretic acid

- ORQFDHFZSMXRLM-UHFFFAOYSA-N

- Dimethyldihydroguaiaretic acid

- AKOS040744917

- 1,4-dimethoxyphentl)-2,3-dimethylbutane

- 1,1'-(2,3-dimethylbutane-1,4-diyl)bis(3,4-dimethoxybenzene)

- CHEMBL492149

- NCGC00384872-01!4-[4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene

- EM1421

- Benzene, 1,1'-(2,3-dimethyl-1,4-butanediyl)bis(3,4-dimethoxy-

- DTXSID10972502

- SCHEMBL2356280

-

- インチ: 1S/C22H30O4/c1-22(2,17-10-12-19(24-4)21(15-17)26-6)13-7-8-16-9-11-18(23-3)20(14-16)25-5/h9-12,14-15H,7-8,13H2,1-6H3

- InChIKey: ORQFDHFZSMXRLM-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(CC(C(CC2=CC=C(OC)C(OC)=C2)C)C)C=C1OC

計算された属性

- せいみつぶんしりょう: 358.2145

- どういたいしつりょう: 358.214409

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 9

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36.9

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 458.5±40.0 °C at 760 mmHg

- フラッシュポイント: 108.8±34.2 °C

- 屈折率: 1.718

- PSA: 36.92

- LogP: 4.77840

- じょうきあつ: 0.0±1.1 mmHg at 25°C

Terameprocol セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Terameprocol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T104200-2.5g |

Terameprocol |

5701-82-6 | 2.5g |

$ 800.00 | 2023-09-06 | ||

| TRC | T104200-250mg |

Terameprocol |

5701-82-6 | 250mg |

$161.00 | 2023-05-17 |

5701-82-6 (Terameprocol) 関連製品

- 2785-87-7(2-Methoxy-4-propylphenol)

- 29388-59-8(Secoisolariciresinol)

- 36469-60-0(Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-)

- 58539-27-8(2-methoxy-5-propylphenol)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬